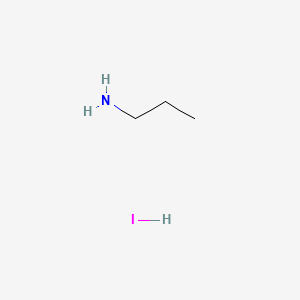

Propylamine Hydroiodide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

propan-1-amine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.HI/c1-2-3-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAPQOZCVIEHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14488-45-0 | |

| Record name | Propylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Propylamine Derivatives in Chemical Synthesis

The story of propylamine (B44156) hydroiodide is rooted in the broader history of amine chemistry. Propylamine derivatives, as part of the larger class of alkylamines, have been integral to the advancement of chemical synthesis for over a century. Their journey began with the development of methods to introduce amino groups into organic molecules, a fundamental step that opened up vast possibilities for creating new compounds.

Historically, the synthesis of primary amines like propylamine was a significant challenge. Early methods were often inefficient and lacked selectivity. However, the development of landmark reactions, such as the Hofmann, Curtius, and Schmidt rearrangements, provided more reliable pathways to these essential building blocks. These methods allowed chemists to convert carboxylic acid derivatives into primary amines, paving the way for the systematic synthesis of a wide array of alkylamines.

The utility of these amines was further expanded by converting them into various derivatives, including salts like hydroiodides. Amine salts have long been used in organic chemistry to improve the solubility of organic bases in polar solvents, to purify amines through crystallization, and to act as precursors in a variety of chemical transformations. In the context of peptide synthesis, for instance, the base-lability of certain protecting groups is a cornerstone of the widely used Fmoc (9-fluorenylmethoxycarbonyl) strategy, where amines play a crucial role in the deprotection step. scispace.compublish.csiro.au While not directly propylamine hydroiodide, the fundamental chemistry of amines and their reactions has been a continuous area of development, leading to their use in increasingly complex applications. scispace.compublish.csiro.aunih.gov

Contemporary Significance of Propylamine Hydroiodide in Materials Science

In recent years, propylamine (B44156) hydroiodide has emerged as a critical component in the field of materials science, most notably in the development of perovskite solar cells (PSCs). greatcellsolarmaterials.commdpi.com Perovskites are a class of materials with a specific crystal structure that have shown remarkable potential for photovoltaic applications due to their excellent optoelectronic properties, such as high absorption coefficients and long carrier diffusion lengths. mdpi.comrsc.org

Propylamine hydroiodide, or propylammonium iodide (PAI), plays a crucial role as a "spacer" cation in the formation of two-dimensional (2D) and quasi-2D perovskite structures. greatcellsolarmaterials.comacs.org Unlike traditional three-dimensional (3D) perovskites, which can be prone to degradation from moisture and heat, 2D perovskites incorporate large organic cations like propylammonium. rsc.orgacs.org These bulky cations separate the inorganic lead-halide octahedral layers, creating a layered structure that offers significantly improved stability. rsc.orgacs.org

The incorporation of PAI into perovskite films can passivate defects at the grain boundaries and surface, which are common in polycrystalline films and can act as sites for non-radiative recombination, a process that reduces device efficiency. greatcellsolarmaterials.commdpi.com By healing these defects, PAI helps to enhance the performance and longevity of the solar cells. mdpi.com Research has shown that even small amounts of PAI additives can lead to the formation of a protective 2D capping layer on top of a 3D perovskite film. acs.org This layer is hydrophobic, increasing the film's resistance to moisture and thereby improving the long-term stability of the device. mdpi.comacs.org

The table below summarizes the effect of PAI as an additive in enhancing the performance of perovskite solar cells, based on findings from various research studies.

| Research Focus | Control Device Performance (PCE) | Device Performance with PAI (PCE) | Key Finding |

| Additive in mixed-cation perovskites rsc.org | 9.7% | 11.3% | Improved film morphology and absorption. |

| 2D-3D mixed perovskite layers acs.org | Not specified | 17.23% | Formation of a hydrophobic 2D capping layer enhanced stability. |

| Post-treatment for defect passivation mdpi.com | 21.65% | 23% | Reduced defects and suppressed non-radiative recombination. |

PCE: Power Conversion Efficiency

Overview of Key Research Areas for Propylamine Hydroiodide

Advanced Synthetic Strategies for this compound

The preparation of this compound can be approached through several modern synthetic routes that offer advantages in terms of efficiency, control, and environmental impact.

The most direct method for synthesizing this compound is the acid-base neutralization reaction between propylamine and hydroiodic acid. However, more sophisticated solution-based methods have been developed to avoid the direct handling of highly corrosive hydroiodic acid by generating it in situ.

One such innovative method involves the reaction of molecular iodine (I₂) with formic acid (HCOOH) in a suitable solvent medium to produce hydrogen iodide (HI). google.comgoogle.com The in situ generated HI then readily reacts with propylamine, which is added to the mixture, to form the desired this compound salt. This process allows for the synthesis of the organic iodide salt in a one-pot reaction. google.comgoogle.com The reaction is typically maintained at a temperature between 20 °C and 80 °C to ensure the completion of the reaction. google.comgoogle.com This approach is particularly useful for producing high-purity organic iodide precursors for applications like perovskite synthesis. google.com

Table 1: Reaction Parameters for in situ Synthesis of Organic Iodides

| Reactant | Molar Ratio (relative to I₂) | Role | Source |

|---|---|---|---|

| Molecular Iodine (I₂) | 1 | Iodide Source | google.com, google.com |

| Formic Acid (HCOOH) | ≥ 1.01 | Reducing agent to form HI | google.com, google.com |

| Propylamine (Amine) | ≥ 1.01 | Organic Cation Donor | google.com, google.com |

This table is based on a general method for organic iodide synthesis which can be applied to propylamine.

Green chemistry principles, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis.

The in situ synthesis method described previously can be considered a green chemistry approach as it avoids the transportation and handling of highly corrosive and hazardous concentrated hydroiodic acid. google.comgoogle.com Furthermore, the use of water as a solvent in certain multi-component reactions represents a key strategy in green chemistry. mdpi.com For instance, the synthesis of heterocyclic compounds has been demonstrated in water at room temperature, catalyzed by propylamine-functionalized cellulose, highlighting the potential for aqueous, bio-based catalytic systems. mdpi.com While not directly reported for this compound, such methodologies, emphasizing benign solvents and energy efficiency, are indicative of greener pathways that could be adapted for its synthesis. mdpi.comscispace.com

Mechanosynthesis and solid-state reactions offer a solvent-free alternative for chemical synthesis, aligning with the principles of green chemistry. gctlc.org Cocrystal controlled solid-state synthesis is a technique where two solid reactants, such as an amine and an acid, are ground together. gctlc.org This process forms cocrystals that bring the reactive functional groups into close proximity, allowing a reaction to occur upon heating, often without the need for any solvent. gctlc.org This approach has been introduced as a green chemistry experiment for undergraduate laboratories, for example, in condensation reactions between an anhydride (B1165640) and an amine. gctlc.org This principle could theoretically be applied to the synthesis of this compound by grinding solid propylamine precursors with a solid iodide source, thereby minimizing waste and avoiding solvent use entirely.

Precursor Synthesis and Optimization

Propylamine (CH₃(CH₂)₂NH₂) is a key precursor and a widely used aliphatic amine. acs.org Traditional and modern methods for its synthesis have been well-established.

From Alcohols: A common laboratory and potential industrial preparation involves reacting 1-propanol (B7761284) with ammonium (B1175870) chloride at high temperature and pressure. This reaction is typically facilitated by a Lewis acid catalyst, such as ferric chloride, to produce propylamine hydrochloride, which can then be neutralized to yield propylamine. wikipedia.org

From Alkyl Halides: The synthesis of propylamine derivatives can be achieved through nucleophilic substitution. For example, 3-azido-1-propylamine can be synthesized by reacting 3-chloropropyl-1-amine hydrochloride with sodium azide (B81097) in water at elevated temperatures (e.g., 80 °C). rsc.orgnih.gov The resulting azido (B1232118) compound can subsequently be reduced to form a diamine or other functionalized propylamine.

Reductive Amination: On an industrial scale, reductive amination of propanal is a major route. This involves reacting propanal with ammonia (B1221849) and hydrogen over a hydrogenation catalyst.

Hydroamination: The direct addition of an amine N-H bond across an alkene (hydroamination) represents a highly atom-economical route. The hydroamination of propene with ammonia, catalyzed by a transition metal complex, would be an ideal synthesis, though challenges remain in catalyst development for such unactivated alkenes. acs.org

Table 2: Selected Synthesis Routes for Propylamine Precursors

| Starting Material(s) | Key Reagents/Catalysts | Product Type | Source |

|---|---|---|---|

| 1-Propanol, Ammonium Chloride | Ferric Chloride (Lewis Acid) | Propylamine Hydrochloride | wikipedia.org |

| 3-Chloropropyl-1-amine HCl | Sodium Azide | 3-Azido-1-propylamine | rsc.org, nih.gov |

| Propanal, Ammonia, Hydrogen | Hydrogenation Catalyst | Propylamine | acs.org |

The iodide precursor in the synthesis of this compound is typically hydrogen iodide (HI). The direct use of HI gas or concentrated aqueous solutions can be hazardous, leading to the development of methods for its in situ generation.

In situ Generation from Iodine: As detailed in section 2.1.1, a prominent method is the reduction of molecular iodine (I₂) with formic acid to generate hydrogen iodide directly within the reaction vessel. google.comgoogle.com

From Iodide Salts: Hydrogen iodide can be generated by reacting a stable iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), with a strong, non-volatile acid like phosphoric acid (H₃PO₄). The resulting HI gas can be bubbled through a solution of propylamine.

Iodine as an Oxidant and Iodinating Agent: In some organic reactions, elemental iodine can play a dual role. For example, in the synthesis of aryl iodides from arylhydrazines, iodine acts as both an oxidant to form a diazonium salt intermediate and as the source of the iodide. acs.orgacs.org While the mechanism is different, it showcases the versatile reactivity of iodine as a precursor in iodination reactions.

Control of Reaction Parameters for Yield and Purity

The synthesis of this compound necessitates precise control over various reaction parameters to achieve high yield and purity. The optimization of these parameters is crucial for minimizing the formation of by-products and facilitating the isolation of the desired compound. Systematic studies often investigate the influence of factors such as temperature, base, catalyst, and solvent volume to enhance the efficiency of the synthesis without compromising the integrity of the final product. acs.org

Influence of Temperature and Pressure on Synthesis

Temperature and pressure are critical parameters in the synthesis of propylamine salts. For instance, the preparation of propylamine hydrochloride can be achieved by reacting 1-propanol with ammonium chloride at high temperatures and pressures. wikipedia.org In the synthesis of related amine hydrochlorides, controlling the temperature is essential to minimize side reactions. For example, a reaction might be initiated at a lower temperature (e.g., 0–5°C) during the addition of reagents and then allowed to proceed at room temperature.

High-pressure and high-temperature (HPHT) conditions can lead to the formation of novel materials that cannot be synthesized by other methods. rsc.org While specific data for this compound is limited, analogous syntheses demonstrate the importance of these parameters. In the synthesis of (S)-2-aminopropan-1-ol hydrochloride, reaction temperatures of 90°C to 135°C and pressures up to 30 bar have been utilized, with variations in reaction time significantly impacting conversion and yield. google.com For example, a reaction at 135°C and 19 bar for 2 hours resulted in 100% conversion and 88.1% yield. google.com

The following table, derived from analogous syntheses, illustrates the impact of temperature and pressure on reaction outcomes.

| Reaction No. | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Yield (%) |

| 1 | 135 | 19 | 2 | 100 | 88.1 |

| 2 | 135 | 23 | 2 | 100 | 77.7 |

| 3 | 135 | 42 | 2 | 91.6 | 91.6 |

| 6 | 135 | 28 | 4 | 100 | 99.3 |

| 7 | 90 | 18 | 4 | 99.1 | - |

Role of Solvents in Reaction Kinetics and Crystallization

Solvents play a multifaceted role in the synthesis of this compound, influencing both the reaction rate and the final crystalline form of the product. The choice of solvent can affect the solubility of reactants and intermediates, the stabilization of transition states, and the nucleation and growth of crystals. chemrxiv.orgrowan.edu

The polarity and hydrogen-bonding ability of a solvent can significantly impact reaction kinetics. chemrxiv.org For instance, in some reactions, polar solvents can stabilize the abstracting species, thereby influencing the reaction rate. chemrxiv.org In the context of crystallization, anti-solvents are often used to induce precipitation and control the crystalline quality of the final product. rsc.org The selection of an appropriate solvent or solvent system is also critical for recrystallization, a key purification step. whiterose.ac.uk The solubility of the compound in different solvents determines the efficiency of this process. For example, a compound might be dissolved in a solvent in which it is highly soluble at an elevated temperature and then crystallized by cooling, or by the addition of an anti-solvent in which it is poorly soluble.

In a related synthesis, a mixture of toluene (B28343) and petroleum ether was used for recrystallization. google.com The choice of solvent can also influence the polymorphic form of the crystallized product. whiterose.ac.uk Different solvents can lead to the formation of different crystal habits or even distinct polymorphic forms due to varying interactions between the solvent and the solute molecules. whiterose.ac.uk

The table below provides examples of solvents used in related amine salt syntheses and their functions.

| Solvent(s) | Function | Reference |

| Ethanol/Methanol | Reaction medium | |

| Toluene/Petroleum Ether | Recrystallization | google.com |

| Acetonitrile | Reaction medium, Recrystallization | uantwerpen.bemdpi.com |

| Diethyl Ether/THF | Extraction, Isolation | mdpi.com |

| Water | Reaction medium, Washing | mdpi.comyoutube.com |

Catalysis in this compound Synthesis

Catalysts are often employed to enhance the rate and selectivity of reactions leading to the formation of amines and their salts. In the synthesis of propylamine hydrochloride, a Lewis acid catalyst such as ferric chloride is used to facilitate the reaction between 1-propanol and ammonium chloride. wikipedia.org Transition-metal catalysts, including those based on copper, rhodium, or iridium, have been investigated for the synthesis of various amines. nih.gov These catalysts can enable reactions under milder conditions and with higher efficiency.

For example, copper-based catalysts have been shown to be effective in the hydroamination of alkynes to produce various classes of amines. nih.gov In some syntheses, amine-functionalized materials, such as propylamine-functionalized cellulose, have themselves been used as catalysts. mdpi.comresearchgate.net The choice of catalyst can significantly influence the reaction pathway and the final product distribution. Optimization of catalyst loading is crucial to ensure the reaction proceeds efficiently without excessive use of the catalyst. mdpi.com

The following table summarizes different types of catalysts used in the synthesis of related amine compounds.

| Catalyst Type | Example | Application | Reference |

| Lewis Acid | Ferric Chloride | Synthesis of Propylamine Hydrochloride | wikipedia.org |

| Transition Metal | Copper(I) Oxide (Cu₂O) | Formation of 2-ethynyl-2-methyl-1-propylpiperidine | uantwerpen.be |

| Transition Metal | Rhodium or Iridium complexes | Selective alkylation of amines | |

| Functionalized Polymer | Propylamine-functionalized cellulose | Three-component reaction for isoxazol-5(4H)-one synthesis | mdpi.com |

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound are critical steps to obtain a product of high purity suitable for research applications. analyticachemie.in These processes aim to remove unreacted starting materials, by-products, and other impurities from the crude reaction mixture. analyticachemie.in Common techniques employed include recrystallization, solvent extraction, and chromatography. analyticachemie.inresearchgate.net

Recrystallization and Solvent Extraction Methods

Recrystallization is a widely used technique for purifying solid compounds. sciencemadness.org The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. ijddr.in As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in smaller quantities or have different solubility profiles remain in the solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. ijddr.in In some cases, a mixture of solvents is used to achieve the desired solubility characteristics. google.com

Solvent extraction is another fundamental technique used to separate a compound from a mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com The crude product mixture is dissolved in a suitable solvent, and this solution is then washed with a second, immiscible solvent to remove impurities. youtube.com For example, an organic layer containing the desired product might be washed with an aqueous solution to remove water-soluble impurities. youtube.com The efficiency of the extraction depends on the partition coefficient of the compound between the two solvents. ijddr.in After extraction, the organic layer is typically dried using a drying agent like magnesium sulfate (B86663) or sodium sulfate to remove any residual water before the solvent is evaporated to isolate the purified product. youtube.com

Chromatographic Purification Techniques

Chromatography encompasses a variety of techniques used to separate the components of a mixture. jocpr.com These methods are particularly useful for purifying compounds to a very high degree. smolecule.com

Column Chromatography: This is a common preparative technique where the stationary phase, often silica (B1680970) gel or alumina, is packed into a column. smolecule.com The crude mixture is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, thus allowing for their separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the mobile phase through a column packed with smaller particles. jocpr.com This results in higher resolution and faster separation times. jocpr.com HPLC is widely used for both analytical and preparative purposes in pharmaceutical research. researchgate.netjocpr.com

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, such as carbon dioxide, as the mobile phase. jocpr.com This technique offers advantages like faster separations and reduced consumption of organic solvents compared to HPLC. jocpr.com

Before chromatographic purification, it is crucial to prepare the sample properly. This often involves filtration or centrifugation to remove any particulate matter that could clog the column. sigmaaldrich.com

The table below outlines various chromatographic techniques and their applications in the purification of chemical compounds.

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Column Chromatography | Silica gel | Ethyl acetate/Hexane gradient | Purification of complex mixtures |

| High-Performance Liquid Chromatography (HPLC) | Advanced stationary phases | Various organic solvents and buffers | High-resolution separation and purification |

| Supercritical Fluid Chromatography (SFC) | Chiral or achiral columns | Supercritical CO₂ with co-solvents | Purification of chiral and lipophilic compounds |

Advanced Filtration and Drying Protocols

The final stages of synthesis, filtration and drying, are critical for isolating pure, crystalline this compound. The selection of appropriate methodologies directly impacts the final product's purity, stability, and physical characteristics. Advanced protocols move beyond simple separation to ensure the exhaustive removal of residual solvents, unreacted starting materials, and soluble byproducts.

Filtration Methodologies for Crystalline Amine Salts

Following crystallization, the solid this compound must be efficiently separated from the reaction solvent or crystallization medium. While gravity filtration can be used, more advanced methods are required to ensure a high degree of purity and recovery. Vacuum filtration is a standard and highly effective technique.

The process typically involves a Büchner or fritted glass funnel, where a pressure differential is applied to rapidly draw the solvent through the filter medium, leaving the crystalline cake behind. The choice of filter medium is crucial; its porosity must be fine enough to retain the smallest crystals while allowing for a practical filtration speed.

A key step in advanced filtration is the systematic washing of the filter cake. This is performed to displace the mother liquor and wash away any remaining soluble impurities. The choice of wash solvent is critical; it must be a solvent in which the this compound is poorly soluble to prevent product loss, but one that readily dissolves the impurities. Often, a cold, low-polarity solvent such as chilled diethyl ether is employed for this purpose. uhasselt.be The washing is typically performed in multiple small volumes for maximum efficiency.

For air- or moisture-sensitive applications, filtration can be conducted under an inert atmosphere (e.g., nitrogen or argon) to protect the product from atmospheric degradation.

Table 1: Comparison of Laboratory Filtration Techniques for Crystalline Solids

| Technique | Principle | Primary Application | Advantages | Considerations |

|---|---|---|---|---|

| Gravity Filtration | Fluid flows through a filter medium via gravity. | Removal of coarse impurities or desiccants from a liquid. | Simple setup, low cost. | Slow, inefficient for fine crystals, incomplete solvent removal. |

| Vacuum Filtration | A vacuum is applied to create a pressure differential across the filter medium. reddit.com | Rapid separation of crystalline solids from a liquid. | Fast, high efficiency of solvent removal, allows for effective cake washing. spectroscopyonline.com | Requires vacuum source and specialized flasks/funnels. |

| Pressure Filtration | Positive pressure (e.g., from an inert gas) is applied to the slurry. | Filtration of air-sensitive materials or very fine precipitates that may clog a vacuum filter. | Can be faster than vacuum filtration, provides an inert environment. | Requires a pressure-rated filtration apparatus. |

Drying Protocols for High-Purity this compound

After filtration, the crystalline this compound cake will still contain residual wash solvent. Thorough drying is essential to obtain a stable, free-flowing solid with an accurate weight for subsequent applications.

Standard air drying is often insufficient and slow, and can expose the product to atmospheric moisture and contaminants. reddit.com Advanced drying protocols utilize controlled environments to efficiently remove volatile residues.

Vacuum Drying: Placing the filtered crystals in a vacuum oven is a highly effective method. reddit.comgoogle.com The application of a vacuum significantly lowers the boiling point of the residual solvents, accelerating their evaporation even at low temperatures. Mild heating (e.g., 40-50°C) can be applied to further reduce drying time, provided the compound is thermally stable. google.com This method is particularly effective for removing tightly bound solvent molecules.

Desiccator Drying: For achieving a very low level of residual moisture, drying in a desiccator under vacuum is a standard procedure. The desiccator contains a desiccant, such as anhydrous calcium sulfate, potassium hydroxide, or phosphorus pentoxide, which actively absorbs water and other volatile protic solvents. This prevents the reabsorption of moisture onto the hygroscopic crystals. sciencemadness.org

The combination of these techniques—thorough washing of the filter cake followed by drying under vacuum, potentially with mild heat or in the presence of a desiccant—represents a robust protocol for producing high-purity this compound. The progress of drying can be monitored by weighing the product to a constant mass.

Table 2: Overview of Advanced Drying Protocols

| Method | Mechanism | Typical Time | Efficiency | Key Considerations |

|---|---|---|---|---|

| Air Drying | Evaporation into the surrounding atmosphere at ambient temperature and pressure. | Hours to Days reddit.com | Low to Moderate | Slow, potential for contamination from dust and moisture. |

| Vacuum Oven | Reduced pressure lowers the boiling point of solvents, accelerating evaporation. google.com | Minutes to Hours reddit.com | High | Excellent for removing organic solvents; requires thermally stable compound if heated. |

| Vacuum Desiccator | Reduced pressure combined with a chemical desiccant to trap moisture and solvents. sciencemadness.org | Hours | Very High | Ideal for removing trace amounts of water and achieving an anhydrous state. |

| Inert Gas Stream | A stream of dry, inert gas (e.g., Nitrogen) flows over the sample, carrying away solvent vapors. nih.gov | Hours | High | Provides an inert atmosphere, preventing oxidation or reaction with air. |

Advanced Diffraction Studies for Crystalline Structures

Diffraction methods are paramount for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing how radiation, such as X-rays or neutrons, is scattered by the crystal lattice, researchers can deduce detailed structural information.

X-ray diffraction (XRD) is a primary technique for analyzing the crystalline characteristics of materials. While detailed crystallographic studies specifically for single-crystal this compound are not extensively documented in the provided sources, the principles of XRD analysis are well-established through studies of related amine salts and its use in complex material systems. iucr.orgiucr.org For instance, XRD is commonly used to analyze the structure of related compounds like N-tertiary butyl propylamine hydrochloride and propylamine-borane. iucr.orgiucr.org

In other applications, this compound (PAI) is used as a treatment agent for perovskite films, and XRD is employed to analyze the resulting changes in the perovskite's crystalline structure. mdpi.com These studies show that PAI treatment can alter the diffraction patterns of the film, indicating changes in crystal orientation and a reduction in impurities like lead(II) iodide. mdpi.com

The analysis of a crystal's unit cell—the basic repeating structural unit—and its lattice parameters (the dimensions and angles of the unit cell) is a key outcome of XRD studies. For related amine salts, such as N-tertiary butyl propylamine hydrochloride, XRD analysis determined the space group (Pna21) and specific cell dimensions (a = 14.15 Å, b = 8.90 Å, c = 7.73 Å). iucr.org Such data provides a precise geometric description of how the molecules are arranged in the crystal. Although specific parameters for this compound are not detailed in the search results, the methodology remains the same.

In the solid state, the propylammonium cations and iodide anions of this compound would be held together by a network of intermolecular forces. The primary interactions are expected to be strong N-H···I hydrogen bonds between the ammonium group (donor) and the iodide ion (acceptor). libretexts.org Additionally, van der Waals forces would be present between the propyl chains. Studies on analogous structures, like N-tertiary butyl propylamine hydrochloride, reveal N-H···Cl hydrogen bonds that are significantly shorter than the sum of the van der Waals radii, indicating a strong interaction that defines the crystal packing. iucr.org Similarly, research on propylamine-borane highlights the importance of N—Hδ+···δ−H—B attractive interactions in its molecular packing. iucr.orgresearchgate.net

Neutron scattering is a powerful technique for investigating the structure and dynamics of materials, and it is particularly sensitive to light elements like hydrogen. ebsco.com Neutron diffraction can precisely determine the location of hydrogen atoms, which is often difficult with XRD. This capability makes it an ideal method for studying proton positions and transfer dynamics within hydrogen bonds. iucr.orgebsco.com While specific neutron diffraction studies on this compound were not found, the technique has been used to study H···H distances in related compounds like ammonia borane, providing critical data on intermolecular interactions. iucr.org Such an analysis on this compound could offer detailed insights into the N-H···I hydrogen bonding and the dynamics of the ammonium protons.

X-ray Diffraction (XRD) Analysis

Spectroscopic Techniques for Molecular Characterization

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about a substance's structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the propylammonium cation. Commercial suppliers of this compound confirm its structure using NMR. tcichemicals.com

The ¹H NMR spectrum of the propylamine moiety is expected to show distinct signals for the protons in different chemical environments: the methyl (CH₃) group, the two methylene (B1212753) (CH₂) groups, and the ammonium (NH₃⁺) group. docbrown.infonih.gov The signals for the alkyl chain would appear as multiplets due to spin-spin splitting from adjacent protons. docbrown.info The ammonium protons are often observed as a broad signal and can be identified by their exchange with deuterium (B1214612) when D₂O is added to the solvent. docbrown.info

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| CH₃-CH₂-CH₂-NH₃⁺ | ~0.9 | Triplet (t) |

| CH₃-CH₂-CH₂-NH₃⁺ | ~1.7 | Sextet or Multiplet (m) |

| CH₃-CH₂-CH₂-NH₃⁺ | ~2.9 | Triplet (t) |

| -NH₃⁺ | Variable, Broad | Singlet (s, broad) |

Note: Expected chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for similar alkylammonium compounds. docbrown.infonih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Molecular Structure and Conformation

The primary structure of this compound is defined by the ionic bond between the propylammonium cation and the iodide anion. Within the cation, the propane (B168953) backbone can adopt different conformations due to rotation around the carbon-carbon single bonds. The elucidation of the preferred conformation in the solid state or in solution is a key area of research. While specific X-ray crystallography data for this compound is not widely published, related compounds are often studied to infer structural properties.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of solid materials, including both crystalline and amorphous phases. bruker.com For this compound, ssNMR can provide insights into the local environment of the carbon, nitrogen, and hydrogen nuclei. This technique is particularly useful for distinguishing between different polymorphic forms and for studying the dynamics of the propylammonium cation within the crystal lattice. bruker.com The interaction of nuclear spins with their local environment provides information on bond lengths, angles, and intermolecular interactions. dieter-freude.de

Infrared and Raman Spectroscopy for Vibrational Analysis

In the infrared spectrum of the parent compound, propylamine, characteristic peaks are observed. docbrown.info The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. msu.edu The C-H stretching vibrations of the propyl group are found around 2800-3000 cm⁻¹. docbrown.info Additionally, C-N stretching vibrations are observed between 1020 and 1220 cm⁻¹. docbrown.info For this compound, the formation of the ammonium salt leads to shifts in these vibrational frequencies. The N-H stretching bands in the ammonium cation will differ from those in the free amine due to the change in bonding and the influence of the iodide counter-ion.

Raman spectroscopy provides complementary information to IR spectroscopy. ornl.gov For a molecule to be Raman active, a change in polarizability must occur during the vibration. ornl.gov This makes Raman spectroscopy particularly useful for studying symmetric vibrations and the non-polar bonds of the carbon skeleton in the propyl group. youtube.com

Table 1: Key Vibrational Modes of Propylamine and Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300-3500 | IR |

| C-H Stretch (Alkyl) | 2800-3000 | IR, Raman |

| N-H Bend (Primary Amine) | 1580-1650 | IR |

Note: The exact peak positions for this compound may vary depending on the sample's physical state and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. For this compound (C₃H₁₀IN), the expected molecular weight is approximately 187.02 g/mol . nih.gov Mass spectrometry can confirm this molecular weight and also help in assessing the purity of a sample by detecting the presence of any impurities. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information about the molecule. nist.gov

Microscopic and Surface Analysis for Film and Material Studies

When this compound is used in the fabrication of thin films, such as in perovskite solar cells, its effect on the film's morphology and surface characteristics is critical to the device's performance.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology of materials at the micro- and nanoscale. kpi.ua In studies involving perovskite films, SEM analysis has revealed that treatment with this compound can significantly alter the film's grain structure. mdpi.com Research has shown that perovskite films treated with a this compound solution exhibit an increase in grain size and a reduction in the number of grain boundaries. mdpi.com For instance, one study reported an increase in the average grain size from 492 nm in an untreated film to 829 nm in a film treated with a 1 mg/mL solution of this compound. mdpi.com This change in morphology is crucial as larger grains and fewer grain boundaries are generally associated with improved performance in perovskite solar cells. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propylamine |

| Propylammonium Iodide |

| Hydrogen Iodide |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. mdpi.comarxiv.orgresearchgate.netfrontiersin.org It operates by scanning a sharp tip, attached to a flexible cantilever, over a sample's surface. The deflections of the cantilever due to forces between the tip and the surface are monitored to create a topographical map. mdpi.com This technique is particularly valuable for characterizing the surface morphology, roughness, and grain structure of thin films and modified surfaces. mdpi.compeerj.com

In the context of materials research, AFM has been instrumental in evaluating the impact of this compound (PAI) as a surface passivating agent, notably for perovskite thin films used in solar cells. researchgate.netmdpi.comresearchgate.net Research has shown that treating perovskite films with a PAI solution can significantly alter the surface morphology. researchgate.netmdpi.com For instance, studies have reported that PAI treatment can lead to an increase in the grain size of perovskite films and a reduction in the number of grain boundaries. mdpi.com This is a critical finding, as larger grain sizes and fewer grain boundaries are often associated with improved performance and stability in photovoltaic devices. mdpi.comrsc.org

The changes in surface topography after treatment with organic ammonium salts like this compound are summarized in the table below, based on findings from research on perovskite films.

| Treatment Stage | Observed Morphological Changes | Impact on Film Quality |

| Untreated Perovskite Film | Smaller grain sizes, numerous and distinct grain boundaries. | Higher density of surface defects. |

| After this compound (PAI) Treatment | Increased grain size, reduced number of grain boundaries, more uniform surface. researchgate.netmdpi.com | Reduced surface defects, enhanced crystalline quality. mdpi.com |

These AFM-based findings underscore the role of this compound in modifying and improving the surface characteristics of advanced materials. The ability of AFM to visualize these nanoscale changes provides crucial insights into the mechanisms of surface passivation and its effects on material properties.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. oup.comneware.netmicro.org.au The technique works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. neware.netmicro.org.au The binding energy of these electrons is characteristic of each element and its chemical environment, allowing for detailed surface chemical analysis. oup.comneware.neteag.com

In research involving this compound, XPS is a powerful tool for confirming the presence of the compound on a surface and for understanding its chemical interactions. The core-level spectra of the constituent elements—carbon (C 1s), nitrogen (N 1s), and iodine (I 3d)—provide detailed information. The N 1s spectrum is particularly insightful for studying propylamine and its protonated form, the propylammonium cation (CH₃CH₂CH₂NH₃⁺), which is the cationic component of this compound.

Research on the surface chemistry of gold nanoparticles produced in a propylamine solution has demonstrated the utility of high-resolution XPS in distinguishing between different nitrogen chemical states. ualberta.ca The N 1s spectrum can resolve peaks corresponding to the unprotonated amine group (-NH₂) and the protonated ammonium group (-NH₃⁺). ualberta.ca This distinction is crucial for understanding the interaction of this compound with surfaces, as the propylammonium ion is expected to be the dominant species.

Furthermore, XPS studies on perovskite films treated with molecules containing this compound have shown shifts in the core-level peaks of the substrate elements, such as lead (Pb 4f). utoronto.ca A shift to lower binding energy for the Pb 4f peaks after treatment suggests an increased electron density at the Pb²⁺ sites, indicating a chemical interaction and passivation effect by the propylamine-containing molecule. rsc.orgutoronto.ca

The table below presents typical binding energy ranges for the key elements in this compound as analyzed by XPS in various research contexts.

| Element | Core Level | Chemical State | Typical Binding Energy (eV) | Research Context |

| Carbon | C 1s | C-C, C-H | ~284.6 - 285.0 | General organic compounds researchgate.net |

| C-N | ~285.6 - 286.7 | Amine-functionalized surfaces researchgate.net | ||

| Nitrogen | N 1s | Amine (-NH₂) | ~399.1 - 399.5 | Amine-containing molecules ualberta.caresearchgate.net |

| Ammonium (-NH₃⁺) | ~400.2 - 401.8 | Protonated amines researchgate.net | ||

| Iodine | I 3d₅/₂ | Iodide (I⁻) | ~619.0 - 620.0 | Inorganic iodides |

These XPS findings are vital for confirming the successful application of this compound in surface modification and for elucidating the chemical bonding and electronic interactions at the material's surface.

Theoretical and Computational Investigations

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental results for validation. researchgate.net For propylamine (B44156) hydroiodide, theoretical calculations can predict spectra such as:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, its IR and Raman spectra can be simulated. These theoretical spectra help in assigning the peaks observed in experimental measurements to specific molecular vibrations. Computational approaches are also vital for understanding and predicting Surface-Enhanced Raman Scattering (SERS) effects. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. This is a powerful tool for confirming the molecular structure by comparing the predicted spectrum with experimental NMR data.

This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical characterization.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broad range of techniques used to represent and manipulate molecular structures computationally. researchgate.net In the context of propylamine hydroiodide, these studies are akin to molecular docking, where the interaction of a small molecule (PAI) with a larger surface (e.g., a perovskite crystal) is investigated. unibo.it

These studies typically involve:

Building a Model: Creating a computational model of the surface, often including common defects like vacancies.

Positioning the Molecule: Placing the this compound molecule at various sites on the surface.

Energy Minimization: Calculating the most energetically favorable binding poses and orientations of the molecule at the defect sites.

Such studies have shown that the ammonium (B1175870) headgroup of PAI preferentially binds to halide vacancies on perovskite surfaces, effectively "healing" these electronic trap states. northwestern.eduscholaris.ca The results provide a detailed, atomistic picture of the passivation mechanism.

Computational Prediction of Chemical Reactivity and Stability

Computational chemistry provides powerful predictive tools for assessing the reactivity and stability of molecules. researchgate.netscilit.com For this compound, these predictions are particularly relevant to its role in enhancing the durability of perovskite-based devices. mdpi.com

Reactivity Prediction: Reactivity can be predicted by analyzing the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential map. xmu.edu.cn These analyses can identify the most likely sites for nucleophilic or electrophilic attack and predict how the molecule will interact with other chemical species.

Stability Prediction: Theoretical calculations can be used to investigate the degradation pathways of the molecule itself or, more importantly, how it prevents the degradation of a material it is protecting. For example, calculations can determine the activation energy for ion migration in a perovskite lattice with and without a PAI passivating layer, demonstrating how PAI increases the energy barrier and thus enhances operational stability. scilit.comaip.org

Table 2: Summary of Computational Investigation Methods for this compound

| Method | Key Focus | Information Gained |

| Density Functional Theory (DFT) | Electronic Structure & Energetics | HOMO/LUMO levels, binding energies, charge distribution, reaction pathways. xmu.edu.cnnorthwestern.edu |

| Ab Initio Methods | High-Accuracy Energetics | Precise bond energies, intermolecular forces, benchmark data. |

| Molecular Dynamics (MD) | Dynamic Behavior & Transport | Adsorption processes, self-assembly, influence on ion movement. rsc.orgresearchgate.net |

| Molecular Modeling/Docking | Molecule-Surface Interactions | Preferred binding sites, orientation at defects, passivation mechanisms. northwestern.edu |

of this compound

Due to a lack of specific published research conducting Frontier Molecular Orbital (FMO) Analysis, Non-Covalent Interaction (NCI) Analysis, and Quantum Theory of Atoms in Molecules (QTAIM) on the compound this compound, a detailed, data-driven article as per the requested outline cannot be generated at this time.

The provided instructions require thorough, informative, and scientifically accurate content, including data tables and detailed research findings for each specified subsection. Extensive searches for computational studies on this compound have not yielded any literature containing the necessary data for such an analysis. The existing research mentioning this compound primarily focuses on its application in materials science, particularly in perovskite solar cells, and does not delve into the specific theoretical and computational investigations requested.

Therefore, without access to relevant computational data from scholarly sources, it is not possible to construct an article that adheres to the strict requirements of the user's request for a detailed analysis of the electronic and bonding properties of this compound through FMO, NCI, and QTAIM methodologies.

Applications in Advanced Materials Science Research

Role in Perovskite Solar Cells (PSCs) Research

The primary function of propylamine (B44156) hydroiodide in PSC research is to act as a passivation agent for perovskite films. Perovskite films, typically produced through cost-effective solution-based methods, are polycrystalline in nature and contain a high density of defects, such as crystalline defects and grain boundaries. These imperfections are detrimental to the solar cell's performance, making their passivation a critical step in improving device efficiency.

PAI is utilized in the post-treatment of perovskite films to mitigate the negative impact of material defects. Research has demonstrated that treating perovskite films with PAI leads to a reduction in defects and a suppression of charge recombination, ultimately resulting in higher-efficiency solar cells.

Defects within the polycrystalline perovskite structure create high-density trap states. These trap states act as centers for the recombination of charge carriers, a process that does not generate light (non-radiative recombination) and leads to significant losses in the open-circuit voltage (Voc) of the solar cell.

The application of propylamine hydroiodide effectively suppresses this non-radiative recombination. Studies using photoluminescence (PL) spectroscopy have shown that the PL intensity of perovskite films peaks at a PAI treatment concentration of 1 mg/mL, which indicates a substantial reduction in non-radiative recombination pathways. This improvement is attributed to two main factors: an increase in the perovskite grain size, which diminishes the total area of grain boundaries that can act as recombination sites, and the promotion of crystal growth in a preferred orientation, which reduces surface defects.

Table 1: Impact of this compound (PAI) Treatment on Perovskite Film Properties

| PAI Concentration | Average Grain Size (nm) | Photoluminescence (PL) Intensity | Effect on Non-Radiative Recombination |

| 0 mg/mL (Control) | Smaller | Baseline | High |

| 1 mg/mL | 829 | Maximum | Greatly Reduced |

PAI is effective as a post-treatment agent for suppressing surface defects in polycrystalline perovskite films. As an alkyl ammonium (B1175870) halide salt, it can effectively passivate both cation and anion defects present on the surface of the film.

Beyond surface passivation, this compound also plays a crucial role in interfacial layer engineering within the architecture of perovskite solar cells. It can be used to modify the interfaces between different layers of the solar cell, which is critical for efficient charge extraction and transport. Research indicates that PAI can passivate interface defects between the perovskite active layer and the hole transport layer, thereby significantly improving hole extraction capabilities.

In the conventional n-i-p device architecture, PAI has been successfully employed to enhance performance. Post-treatment of the perovskite film with PAI in an n-i-p configuration has led to a certified power conversion efficiency (PCE) of 21%. The introduction of PAI resulted in significant improvements in key photovoltaic parameters, particularly the open-circuit voltage (Voc) and the fill factor (FF).

Table 2: Performance of n-i-p Perovskite Solar Cells With and Without PAI Treatment

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Fill Factor (FF) |

| n-i-p (Control) | Lower | Lower | Lower |

| n-i-p (with PAI) | 21% | Improved | Improved |

This compound has also demonstrated remarkable effectiveness in the inverted (p-i-n) device structure. In this configuration, PAI can be used as a buried interface layer. The introduction of a PAI layer in p-i-n devices has been shown to increase the power conversion efficiency from 21.65% to 23%. This highlights the versatility of PAI in improving the performance of different types of perovskite solar cell architectures.

Table 3: Performance of p-i-n Perovskite Solar Cells With and Without PAI Interfacial Layer

| Device Configuration | Power Conversion Efficiency (PCE) |

| p-i-n (Control) | 21.65% |

| p-i-n (with PAI layer) | 23% |

Impact on Device Performance and Stability in Research

Below is a data table summarizing the impact of PAI treatment on the PCE of perovskite solar cells based on published research findings.

| Device Architecture | Treatment | Power Conversion Efficiency (PCE) |

| n-i-p | Without PAI | Not specified |

| n-i-p | With PAI | 21% |

| p-i-n | Without PAI | 21.65% |

| p-i-n | With PAI | 23% |

The table below illustrates the effect of PAI on the V_oc and FF in a p-i-n perovskite solar cell.

| Treatment | Open-Circuit Voltage (V_oc) | Fill Factor (FF) |

| Without PAI | Not specified | Not specified |

| With PAI | Improvement Observed | Improvement Observed |

The following table summarizes the stability performance of perovskite solar cells with and without PAI treatment.

| Stability Test | Condition | Duration (hours) | Performance Retention (With PAI) | Performance Retention (Without PAI) |

| Humidity Stability | 50-60% Relative Humidity | 500 | 90% | 60% |

| Thermal Stability | 85°C in N₂ | 500 | 80% | 80% |

Functionalization in Advanced Materials Research

The chemical structure of this compound, containing both an alkyl chain and a reactive amine group, makes it a candidate for the functionalization of various materials. This process involves modifying the surface of a material to impart new properties or functionalities.

While specific research detailing the integration of this compound into nanomaterials and composites is not extensively documented in the provided search results, the general principles of amine functionalization of nanomaterials are well-established. Amines are commonly used to modify the surfaces of nanomaterials like graphene oxide and carbon nanotubes. This functionalization can improve their dispersion in solvents and polymer matrices, and introduce reactive sites for further chemical modifications.

For instance, alkylamines can be attached to the surface of graphene oxide, altering its surface properties from hydrophilic to hydrophobic. mdpi.com This change in surface chemistry is crucial for creating well-dispersed nanocomposites with various polymers. The propylammonium cation from this compound could potentially be used in a similar fashion to modify the surface of negatively charged nanomaterials through electrostatic interactions or to functionalize materials that have reactive sites amenable to bonding with amines.

This compound can serve as a precursor or a building block in the synthesis of more complex specialty chemicals and polymers. The amine group is a versatile functional group that can participate in a wide range of chemical reactions to form amides, imines, and other nitrogen-containing compounds.

Applications in Sensing and Optoelectronic Devices

This compound (PAI) has emerged as a critical component in the advancement of optoelectronic devices, particularly in the fabrication of perovskite solar cells. mdpi.combohrium.com Perovskite films, while promising, are often polycrystalline and contain numerous defects that can hinder performance. mdpi.comresearchgate.net PAI is employed as a "defect passivation" agent to mitigate these issues. mdpi.com The introduction of this organic halide salt effectively reduces defects and suppresses non-radiative recombination, a major source of energy loss in solar cells. mdpi.comresearchgate.net

The application of PAI as a post-treatment for perovskite films leads to significant improvements in key solar cell performance metrics. mdpi.com Research has demonstrated that PAI treatment can enhance the open-circuit voltage (Voc) and the fill factor (FF) of these devices. mdpi.com This passivation technique has proven effective in both conventional (n-i-p) and inverted (p-i-n) perovskite solar cell architectures. researchgate.net In n-i-p devices, a certified efficiency of 21% has been achieved with PAI treatment. mdpi.combohrium.com In p-i-n devices, where PAI can function as a buried interface layer, the power conversion efficiency (PCE) has been shown to increase from 21.65% to 23%. mdpi.com

| Device Type | Parameter | Before PAI Treatment | After PAI Treatment |

| p-i-n Perovskite Solar Cell | Power Conversion Efficiency (PCE) | 21.65% | 23% |

| n-i-p Perovskite Solar Cell | Certified Efficiency | Not Specified | 21% |

This table summarizes the impact of this compound (PAI) treatment on the performance of different perovskite solar cell architectures, showing a notable increase in efficiency. mdpi.combohrium.com

Crystal Engineering and Supramolecular Chemistry

Crystal engineering, a subset of supramolecular chemistry, focuses on designing periodic structures with desired organizational properties. researchgate.net this compound plays a significant role in this field by influencing the formation and structure of crystalline materials, particularly through non-covalent interactions like hydrogen bonding. researchgate.netias.ac.in

Formation of Hydrogen-Bonded Architectures

The propylammonium cation (CH₃CH₂CH₂NH₃⁺) in this compound is a key player in the formation of hydrogen-bonded networks. The amine group provides protic hydrogens that can act as hydrogen bond donors, forming interactions with proximal electron-rich atoms. In the context of perovskite materials, the propylammonium cation can form hydrogen bonds with the iodide anions and the lead-halide ([PbI₆]⁴⁻) framework. researchgate.net This interaction is crucial for stabilizing the interface between the organic salt and the inorganic perovskite layer. The study of hydrogen bonding in primary amines like propylamine shows that these interactions are a dominant force in their crystal structures, dictating the molecular packing. rsc.orgresearchgate.net

Influence on Crystal Packing and Morphology

The introduction of this compound has a demonstrable effect on the crystal packing and morphology of perovskite thin films. mdpi.com Research indicates that PAI treatment encourages the preferential growth of perovskite crystals along the (100) orientation. mdpi.com This is significant because the (100) crystal plane is reported to have a lower defect density than other planes. mdpi.com

| PAI Concentration | R-Index (%) |

| 0 mg/mL (Control) | 15.7% |

| 1 mg/mL | 83.8% |

This table illustrates the effect of this compound (PAI) treatment on the preferential crystal orientation (R-index) of perovskite films, indicating a significant shift towards the (100) plane. mdpi.com

Co-crystallization and Salt Formation Studies

This compound is an organic amine salt, and its application in materials science often involves its interaction with other crystalline compounds. mdpi.com While not co-crystallization in the traditional sense of combining two neutral molecules, the use of PAI to modify perovskite films is a study in how a salt can be integrated into another crystal system to enhance its properties. nih.gov The propylammonium cations are generally too large to be incorporated into the bulk perovskite lattice. Instead, they reside at the grain boundaries and on the surface of the perovskite film. This positioning is key to its function in passivating surface defects and promoting specific crystal growth orientations. mdpi.com The study of these interactions is fundamental to understanding how to engineer crystalline materials for specific functions.

Mechanistic Studies of Propylamine Hydroiodide in Chemical Reactions

Reaction Mechanisms in Organic Synthesis

Based on a comprehensive review of scientific literature, specific mechanistic studies detailing the role of propylamine (B44156) hydroiodide in general organic synthesis are not widely available. The majority of research has been directed towards its application in materials science, particularly in the field of photovoltaics.

The scientific literature does not provide significant evidence for the widespread use of propylamine hydroiodide as a primary reagent or the formation of it as a distinct intermediate in mainstream organic synthesis. While alkylamines and hydrohalide salts are fundamental in organic chemistry, the specific combination in this compound has not been a focus of synthetic methodology research. Generally, ammonium (B1175870) salts can participate in reactions such as phase-transfer catalysis, but specific studies detailing the mechanistic role of this compound in these transformations are lacking. alfachemic.commiamioh.edu

While simple ammonium salts can act as catalysts in certain organic reactions, such as acetalization, by providing a source of Brønsted acidity, specific studies on the catalytic activity of this compound in particular organic transformations are not well-documented. mdpi.com The dynamic nature of ammonium salt catalysts, which can exist in equilibrium with their corresponding free amines and acids, allows for tunable acidity and has been explored in reactions like Mannich-type reactions and dehydrative condensations. nih.gov However, research has not specifically focused on this compound as a catalyst in these contexts.

Interaction with Metal Ions and Coordination Chemistry

The interaction of this compound with metal ions is primarily governed by the propylamine and iodide components. In solution, the salt can dissociate, and the propylamine, like other primary amines, can act as a Lewis base and a ligand in coordination complexes with transition metal ions. doubtnut.comdocbrown.info The lone pair of electrons on the nitrogen atom can form a dative covalent bond with an empty orbital of a central metal ion. docbrown.infopurdue.edu

However, specific studies detailing the coordination chemistry of the propylammonium cation or the formation of specific this compound-metal complexes are not extensively reported. General principles of coordination chemistry suggest that propylamine would act as a monodentate ligand, binding to metal centers such as Cu(II), Co(II), and Ni(II). docbrown.info The formation of such complexes is often characterized by a ligand exchange reaction where the amine displaces water molecules from the metal's coordination sphere. docbrown.info

Mechanistic Pathways in Defect Passivation

The most significant and well-researched mechanistic role of this compound is in the passivation of defects within perovskite materials, which are used in high-efficiency solar cells. Perovskite films often contain a high density of defects, such as vacancies and undercoordinated ions, which can act as recombination centers for charge carriers, thereby reducing the efficiency and stability of the solar cell. This compound has been shown to be an effective passivating agent that mitigates these issues.

The introduction of the propylammonium cation from PAI can lead to the formation of 2D-3D mixed perovskite structures, which have demonstrated enhanced stability and efficiency. electronicsandbooks.com The bulky organic cation helps in passivating grain boundaries and the surface of the perovskite film, which are regions prone to defect formation. electronicsandbooks.com

| Device Parameter | Without PAI | With PAI | Improvement (%) |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | ~18-19% | >21% | ~15-20% |

| Open-Circuit Voltage (Voc) | Lower | Higher | Significant Increase |

| Fill Factor (FF) | Lower | Higher | Significant Increase |

| Stability | Lower | Enhanced | Improved Longevity |

The mechanism of defect passivation by this compound is largely attributed to Lewis acid-base interactions. The propylamine component, with its lone pair of electrons on the nitrogen atom, acts as a Lewis base. It can donate this electron pair to Lewis acidic sites within the perovskite structure. These acidic sites are typically defects such as undercoordinated lead ions (Pb²⁺) or lead-halide antisite defects.

A key mechanistic pathway for defect passivation by this compound involves the direct chemical binding of the propylamine moiety to undercoordinated Pb²⁺ sites at the surface and grain boundaries of the perovskite film. These undercoordinated lead ions are a major source of defects that are detrimental to device performance.

The nitrogen atom of the propylamine forms a coordinate bond with the Pb²⁺ ion, effectively satisfying its coordination sphere and neutralizing it as a charge recombination center. This interaction is a specific form of the Lewis acid-base chemistry described above, where the undercoordinated Pb²⁺ acts as the Lewis acid and the amine is the Lewis base. This targeted binding passivates the defects and leads to a significant enhancement in the photoluminescence quantum yield and carrier lifetime of the perovskite material, which are indicators of reduced defect density.

Suppression of Non-Radiative Recombination Mechanisms

The introduction of PAI into the perovskite structure has been shown to effectively mitigate these defects. The propylamine cations (CH₃CH₂CH₂NH₃⁺) are understood to interact with and neutralize surface and grain boundary defects, leading to a significant reduction in trap state density. This passivation effect directly translates to a marked decrease in non-radiative recombination rates.

Detailed Research Findings

Recent research provides compelling quantitative evidence of PAI's efficacy in suppressing non-radiative recombination. A key indicator of this suppression is the charge carrier lifetime, which is the average time a charge carrier exists before recombining. Time-resolved photoluminescence (TRPL) spectroscopy has demonstrated a substantial increase in the carrier lifetime of perovskite films upon treatment with PAI.

One study, in particular, highlighted a more than twofold increase in the average photoluminescence decay lifetime, from approximately 3.95 microseconds in untreated films to 8.10 microseconds in films treated with a 1 mg/mL PAI solution. mdpi.com This extended lifetime is a direct consequence of the reduced probability of charge carriers encountering defect sites and recombining non-radiatively.

Effect of this compound (PAI) Treatment on Perovskite Film Properties

| Parameter | Untreated Perovskite Film | PAI-Treated Perovskite Film (1 mg/mL) | Source |

|---|---|---|---|

| Average Photoluminescence Decay Lifetime (μs) | ~3.95 | ~8.10 | mdpi.com |

The suppression of non-radiative recombination by PAI is further corroborated by improvements in the open-circuit voltage (Voc) and fill factor (FF) of perovskite solar cells. mdpi.com Non-radiative recombination is a primary source of Voc loss in solar cells. By passivating defects that facilitate this recombination, PAI treatment allows for a higher quasi-Fermi level splitting under illumination, resulting in an enhanced Voc. Similarly, the reduction in charge carrier trapping and recombination contributes to a more efficient charge extraction, thereby improving the fill factor of the device.

Furthermore, studies have indicated that PAI treatment can lead to an increase in the grain size of the perovskite film. mdpi.com Larger grains result in a lower density of grain boundaries, which are known to be rich in defects that promote non-radiative recombination. This morphological improvement, coupled with the direct passivation of surface defects, creates a synergistic effect that significantly enhances the electronic quality of the perovskite layer.

Impact of PAI Treatment on Perovskite Solar Cell Performance Metrics

| Performance Metric | Effect of PAI Treatment | Underlying Mechanism | Source |

|---|---|---|---|

| Open-Circuit Voltage (Voc) | Increase | Reduction in non-radiative recombination losses. | mdpi.com |

| Fill Factor (FF) | Increase | Improved charge extraction due to reduced carrier trapping. | mdpi.com |

While direct quantitative values for the reduction in trap state density and the enhancement of photoluminescence quantum yield (PLQY) following PAI treatment are still areas of active investigation, the substantial increase in charge carrier lifetime provides strong indirect evidence of a significantly reduced trap state density. The observed increase in photoluminescence intensity also points towards a higher PLQY, as a greater fraction of excited state energy is released radiatively rather than through non-radiative pathways. mdpi.com The influence of PAI on charge carrier mobility is another critical aspect that requires further detailed quantitative studies to fully elucidate the comprehensive impact of this passivation strategy.

Analytical Chemistry Research of Propylamine Hydroiodide

Quantitative and Qualitative Analysis Methods

The analysis of Propylamine (B44156) Hydroiodide involves a combination of methods to confirm its chemical structure (qualitative) and determine its concentration or purity (quantitative). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are typically employed to confirm the molecular structure, ensuring the correct arrangement of protons and carbons corresponding to the propylammonium cation and the presence of the iodide anion.

Titrimetric analysis is a cornerstone of quantitative chemistry used to determine the purity of Propylamine Hydroiodide. Two primary titrimetric methods are applicable:

Argentometric Titration : This is a common and direct method for quantifying the iodide content of the salt. In this precipitation titration, a solution of the sample is titrated with a standardized solution of silver nitrate (B79036). The silver ions (Ag⁺) react with the iodide ions (I⁻) to form a solid precipitate of silver iodide (AgI). The endpoint is detected when all iodide ions have been precipitated, often using a color-based indicator or a potentiometric sensor. The purity of the this compound is calculated based on the amount of silver nitrate consumed.

Acid-Base Titration : This method quantifies the propylamine component. Since propylamine is a weak base, it can be titrated with a standard solution of a strong acid. chegg.com Conversely, the propylammonium cation in the salt is a weak acid and can be titrated with a standard solution of a strong base, like sodium hydroxide. dss.go.th The reaction's endpoint, where neutralization occurs, can be identified using a pH indicator or a pH meter, allowing for the calculation of the amine content. ncert.nic.in

| Method | Analyte | Titrant | Principle | Endpoint Detection |

|---|---|---|---|---|

| Argentometric Titration | Iodide (I⁻) | Silver Nitrate (AgNO₃) | Precipitation of Silver Iodide (AgI) | Potentiometric, Colorimetric Indicator |

| Acid-Base Titration | Propylamine (C₃H₇NH₂) | Strong Acid (e.g., HCl) | Neutralization | pH Meter, pH Indicator |

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any potential impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. nih.gov

A stability-indicating reversed-phase HPLC method can be developed to separate the main compound from process-related impurities and degradation products. researchgate.net In a typical setup, a C18 column is used with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. Detection is commonly performed using an ultraviolet (UV) detector or, for more definitive identification, a mass spectrometer (MS). The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all detected peaks.

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 Column |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and a buffered aqueous solution |

| Detector | UV-Vis Spectrophotometer or Mass Spectrometer (MS) |

| Quantification | Area percent calculation of the principal peak |

Impurity Profiling and Detection

Impurity profiling is the process of identifying and quantifying all potential impurities present in a substance. researchgate.netmedwinpublishers.com For this compound, impurities can originate from various sources, including the manufacturing process (starting materials, by-products) or degradation.

Potential impurities may include:

Residual starting materials : Unreacted propylamine or hydroiodic acid.

Synthesis by-products : Products of side reactions, such as di-n-propylamine hydroiodide.

Degradation products : Compounds formed due to exposure to heat, light, or atmospheric conditions.

The detection and identification of these impurities are typically accomplished using hyphenated analytical techniques. HPLC coupled with Mass Spectrometry (HPLC-MS) is particularly powerful, as it separates the impurities chromatographically and provides mass-to-charge ratio data, which aids in their structural elucidation. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) may also be used for volatile impurities.

| Impurity Type | Potential Compounds | Primary Analytical Technique |

|---|---|---|

| Starting Materials | Propylamine, Hydroiodic Acid | HPLC, GC-MS |

| Synthesis By-products | Di-n-propylamine hydroiodide | HPLC-MS |

| Degradation Products | Various oxidation or rearrangement products | HPLC-MS, LC-MS/MS |

Stability Studies in Various Chemical Environments

Stability studies are conducted to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature and light.

The thermal stability of this compound is investigated to determine its behavior at elevated temperatures. Key analytical techniques used in this research include:

Thermogravimetric Analysis (TGA) : This technique measures the change in mass of a sample as a function of temperature. TGA can identify the decomposition temperature at which the compound begins to lose mass. For propylamine-containing compounds, decomposition can release toxic fumes of nitrogen oxides. nih.gov

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect melting points, phase transitions, and exothermic or endothermic decomposition events, providing a comprehensive profile of the compound's thermal behavior. researchgate.netconsensus.app The hygroscopic nature of this compound suggests that absorbed moisture could also influence its thermal profile.

| Technique | Information Obtained | Significance |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Decomposition temperature, mass loss profile | Determines the upper-temperature limit for storage and handling. |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, decomposition enthalpy (exothermic/endothermic) | Provides insights into the energetic properties and thermal hazards of the compound. |